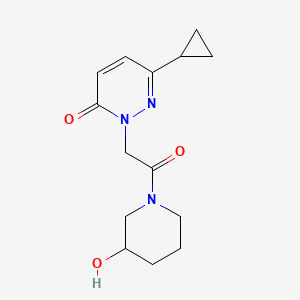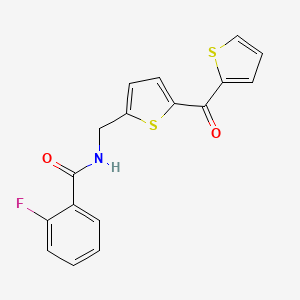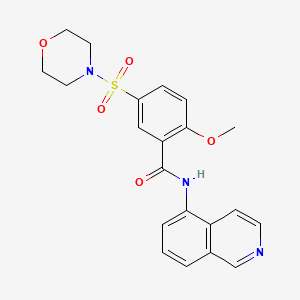
N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoquinoline moiety, a methoxy group, and a morpholin-4-ylsulfonyl group attached to a benzamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the isoquinoline derivative. The key steps include:
Formation of Isoquinoline Derivative: Isoquinoline is reacted with appropriate reagents to introduce the desired substituents.
Methoxylation: Introduction of the methoxy group at the 2-position of the benzene ring.
Sulfonylation: Attachment of the morpholin-4-ylsulfonyl group to the benzene ring.
Amidation: Coupling of the modified benzene ring with an amine to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the benzene ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide
- N-(isoquinolin-5-yl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide
Uniqueness
N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide is unique due to the specific positioning of the methoxy group and the morpholin-4-ylsulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure may result in distinct interactions with molecular targets, leading to different therapeutic or industrial applications.
Properties
IUPAC Name |
N-isoquinolin-5-yl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-28-20-6-5-16(30(26,27)24-9-11-29-12-10-24)13-18(20)21(25)23-19-4-2-3-15-14-22-8-7-17(15)19/h2-8,13-14H,9-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTCBVBAROHIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
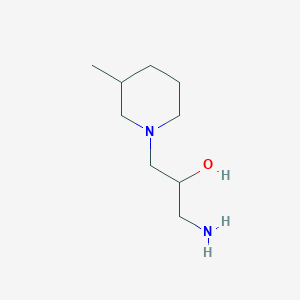
![3-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2740793.png)
![3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole](/img/structure/B2740795.png)
![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2740797.png)

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2740800.png)
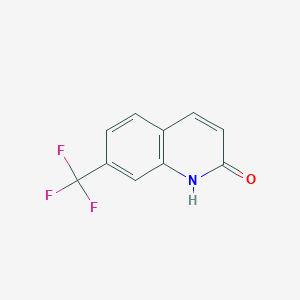
![Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate](/img/structure/B2740803.png)

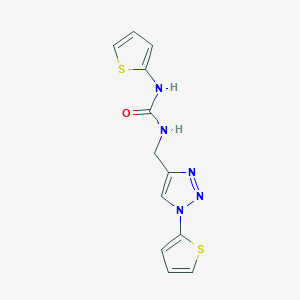
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide](/img/structure/B2740808.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2740812.png)
